molecular formula C14H14N2O2 B1386794 Methyl 2-((pyridin-3-ylmethyl)amino)benzoate CAS No. 1094347-42-8

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate

Cat. No.: B1386794
CAS No.: 1094347-42-8
M. Wt: 242.27 g/mol
InChI Key: VXNNDQUODQPVGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the nature of the ester group influence its reactivity and interactions with biological targets .

Biological Activity

Methyl 2-((pyridin-3-ylmethyl)amino)benzoate, a compound with the CAS number 1094347-42-8, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride. The intermediate formed is then esterified using methanol with a catalytic amount of sulfuric acid to yield the final product. Industrially, this compound is produced using automated reactors to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of various biological pathways.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral activities of compounds containing pyridine moieties. This compound may exhibit similar properties, as pyridine derivatives are known for their effectiveness against a range of pathogens including bacteria and viruses . The presence of additional functional groups enhances their biological activities, broadening their therapeutic potential.

Case Studies

  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit significant antitumor effects. For instance, methyl derivatives with pyridine rings have shown promise in inhibiting tumor growth in various cancer cell lines .
  • Inhibition Studies : In vitro assays have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways, showcasing their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has established correlations between chemical structure modifications and biological activity enhancements. For example, variations in alkyl substitutions on pyridine rings have been linked to increased potency against specific targets like prostaglandin E2 (PGE2) receptors .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAntimicrobialTBD
Pyridine Derivative AAntitumor150
Pyridine Derivative BAnti-inflammatory123
Pyridine Derivative CEnzyme InhibitionTBD

Properties

IUPAC Name

methyl 2-(pyridin-3-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNDQUODQPVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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